
Reserpine N-Oxide
Overview
Description
Reserpine N-Oxide (CAS: 474-48-6) is an oxidized derivative of reserpine (CAS: 50-55-5), a well-known indole alkaloid isolated from Rauwolfia serpentina. Reserpine has historically been used as an antihypertensive and antipsychotic agent due to its ability to deplete catecholamines and serotonin in synaptic vesicles . The N-oxide modification involves the oxidation of the tertiary amine group in reserpine, resulting in a polar N-O bond. This structural alteration can significantly influence its pharmacokinetic properties, solubility, and biological activity compared to the parent compound .
This compound is recognized as a reference standard in pharmaceutical analysis, indicating its importance in quality control and analytical method validation .
Preparation Methods
The preparation of Reserpine N-Oxide typically involves the oxidation of reserpine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product . Industrial production methods may involve similar oxidation processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Reactivity of Reserpine N-Oxide
3.1 Polonovski Reaction
this compound undergoes syn-elimination reactions under specific conditions. For instance, treatment with acylating agents like acyl halides triggers the Polonovski reaction, leading to the formation of iminium intermediates .
3.2 Stability and Decomposition
While stable at room temperature, this compound decomposes above 100°C, undergoing Meisenheimer rearrangements or Cope eliminations . This behavior aligns with general N-Oxide chemistry, where aromatic N-Oxides exhibit greater stability than aliphatic counterparts .
Biosynthetic Insights
4.1 Late-Stage Methoxylation
Recent studies on reserpine biosynthesis in Rauvolfia verticillata reveal that methoxylation occurs at late stages, facilitated by P450 enzymes like RvCYP71D820 . While not directly related to N-Oxide formation, this highlights nature’s strategies for functionalizing complex alkaloids, which could inspire synthetic routes for this compound .
Table 1: Kinetic Parameters for Reserpine Oxidation
Parameter | Value (25°C) |
---|---|
Table 2: Key Reactivity Trends
Reaction Type | Condition | Product(s) |
---|---|---|
Polonovski Reaction | Acyl halides | Iminium intermediates |
Thermal Decomposition | Rearranged products |
Scientific Research Applications
Mechanism of Action
The mechanism of action of Reserpine N-Oxide involves the inhibition of the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron . This inhibition leads to the depletion of catecholamines and serotonin, which are then metabolized by monoamine oxidase, resulting in reduced levels of these neurotransmitters . This mechanism is similar to that of reserpine but may have additional effects due to the presence of the N-oxide group.
Comparison with Similar Compounds
Comparison with Structurally Similar N-Oxide Alkaloids
Alkaloid N-Oxides from Dactylicapnos and Fritillaria Species
Several N-oxide alkaloids share structural similarities with Reserpine N-Oxide, particularly those derived from isoquinoline or steroidal alkaloid frameworks:
Key Findings :
- Polarity and Solubility : The N-oxide group increases polarity, enhancing water solubility compared to parent alkaloids. This property is critical for metabolic excretion and bioavailability .
- Bioactivity: d-Isocorydine-β-N-Oxide retains antispasmodic activity but with reduced cytotoxicity compared to non-oxidized analogs . Similarly, imperialine-β-N-oxide exhibits modified receptor binding due to steric and electronic effects of the N-oxide group .
Comparison with Functionally Similar N-Oxide Derivatives
Pharmaceutical N-Oxides in Drug Metabolism
N-Oxidation is a common metabolic pathway for nitrogen-containing drugs, often altering their pharmacological profiles:
Key Findings :
- Cytotoxicity : Sunitinib N-Oxide demonstrated 50% lower cytotoxicity in MTT assays compared to sunitinib, suggesting N-oxidation may attenuate therapeutic effects .
- Metabolic Inactivation : Clopidogrel Acid N-Oxide is pharmacologically inactive, highlighting that N-oxidation can terminate drug activity .
Mechanistic and Toxicological Comparisons
Role of N-Oxide Groups in Toxicity
The presence of N-oxide groups can influence toxicity through redox cycling or reactive oxygen species (ROS) generation:
- Quinoxaline-1,4-Dioxide Derivatives: N-Oxide groups in these compounds are directly linked to toxicity via ROS production during metabolic reduction .
- This compound: No direct evidence of ROS-mediated toxicity exists, but structural similarity to reserpine—a compound with known side effects like depression—warrants caution .
Spectroscopic and Analytical Comparisons
This compound can be characterized using advanced spectroscopic techniques, similar to other N-oxides:
Biological Activity
Reserpine N-Oxide is a derivative of reserpine, an alkaloid originally derived from the roots of Rauwolfia serpentina. This compound has garnered attention for its biological activity, particularly in pharmacology and neuroscience. The following sections detail its mechanisms of action, biological effects, and relevant studies.
This compound contains an N-oxide functional group, which significantly influences its biological properties. The N-oxide moiety can mimic nitric oxide (NO), leading to various physiological effects such as vasodilation and modulation of neurotransmitter release. The mechanism of action primarily involves the inhibition of vesicular monoamine transporters (VMATs), particularly VMAT2, which is responsible for sequestering neurotransmitters like norepinephrine, dopamine, and serotonin into presynaptic vesicles. This inhibition results in a depletion of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling and behavior .
Biological Activity and Effects
- Antihypertensive Effects : this compound has been shown to exhibit antihypertensive properties by depleting catecholamines from peripheral sympathetic nerve endings, which are crucial for regulating blood pressure .
- Psychotropic Effects : It has been utilized in treating psychotic symptoms due to its ability to alter neurotransmitter levels. However, it is less effective than some alternatives like chlorpromazine .
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Neurochemical Impact : Research indicates that this compound can induce various neurochemical changes, including:
- Motor Impairments : Studies have shown that reserpine administration leads to motor deficits and anxiety-like behaviors in animal models, mimicking symptoms observed in Parkinson's disease (PD) patients .
- Cognitive Deficits : Reserpine treatment has been linked to impairments in memory and emotional processing tasks, further establishing its relevance as a model for studying neurodegenerative diseases .
Table 1: Summary of Biological Activities of this compound
Case Study: Reserpine-Induced Gastric Ulcers
A study investigated the protective effects of insect tea against reserpine-induced gastric ulcers in mice. The results indicated that administration of insect tea could mitigate the adverse effects induced by reserpine, highlighting its potential therapeutic applications .
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+,35?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGMHQUKPFVFT-DMUFBCNISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2C[N+]3(CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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